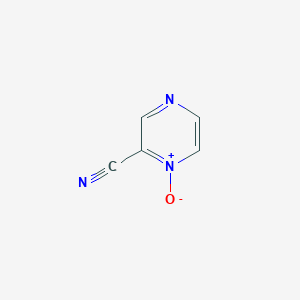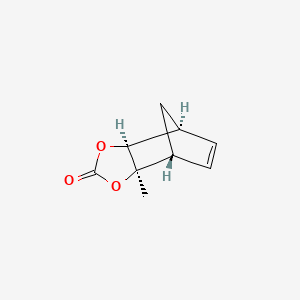
1-Oxo-1lambda~5~-pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazinecarbonitrile 1-oxide is an organic compound with the molecular formula C5H3N3O It is a derivative of pyrazine, characterized by the presence of a nitrile group (-CN) and an oxide group (-O) attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Pyrazinecarbonitrile 1-oxide can be synthesized through various methods. One common approach involves the ammoxidation of 2-methylpyrazine using an iron phosphate catalyst in a fixed-bed reactor. The reaction conditions typically include a temperature range of 300-400°C and the presence of ammonia and oxygen .
Industrial Production Methods
In an industrial setting, the continuous flow hydration of pyrazine-2-carbonitrile in a manganese dioxide column reactor is a notable method. This process involves passing a solution of pyrazinecarbonitrile through a reactor packed with manganese dioxide at elevated temperatures (around 98°C) and controlled flow rates. The product is then collected and purified .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrazinecarbonitrile 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Pyrazinecarboxylic acids.
Reduction: Pyrazinecarboxamides or pyrazinecarboxamines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Pyrazinecarbonitrile 1-oxide has several applications in scientific research:
Biology: The compound is an intermediate in the production of pyrazinamide, an effective anti-tubercular drug.
Medicine: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Pyrazinecarbonitrile 1-oxide involves its interaction with specific molecular targets and pathways. For instance, in its role as a precursor to pyrazinamide, it undergoes enzymatic conversion to pyrazinoic acid, which then disrupts the membrane potential and energy production in Mycobacterium tuberculosis . This disruption leads to the bactericidal effect of the drug.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanopyrazine: Similar in structure but lacks the oxide group.
Pyrazinecarboxamide: Contains an amide group instead of a nitrile group.
Pyrazinecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Pyrazinecarbonitrile 1-oxide is unique due to the presence of both a nitrile and an oxide group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to act as a precursor for various biologically active compounds further enhances its significance in research and industry.
Propiedades
Número CAS |
32046-03-0 |
|---|---|
Fórmula molecular |
C5H3N3O |
Peso molecular |
121.10 g/mol |
Nombre IUPAC |
1-oxidopyrazin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C5H3N3O/c6-3-5-4-7-1-2-8(5)9/h1-2,4H |
Clave InChI |
WRYALXMAPOPDRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=C(C=N1)C#N)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















